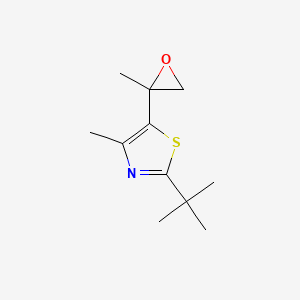![molecular formula C12H15F3N2 B2716704 N-[4-(trifluoromethyl)phenyl]piperidin-4-amine CAS No. 401565-93-3](/img/structure/B2716704.png)
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(trifluoromethyl)phenyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H15F3N2 . It is used in various fields of research and industry due to its unique properties.
Synthesis Analysis
The synthesis of “N-[4-(trifluoromethyl)phenyl]piperidin-4-amine” involves nucleophilic substitution with different alkylating agents by N-alkylation . The synthesis process is typically carried out by refluxing equimolar amounts of the compound with different halides substituted moieties .Molecular Structure Analysis
The molecular structure of “N-[4-(trifluoromethyl)phenyl]piperidin-4-amine” consists of 12 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms . The average mass of the molecule is 244.256 Da, and the monoisotopic mass is 244.118729 Da .Chemical Reactions Analysis
“N-[4-(trifluoromethyl)phenyl]piperidin-4-amine” and its derivatives have been found to exhibit potent analgesic efficacy and an ultrashort to long duration of action . These compounds are thought to relieve pain through opioid-independent systems .Physical And Chemical Properties Analysis
“N-[4-(trifluoromethyl)phenyl]piperidin-4-amine” is a crystalline solid . It has a molecular weight of 244.26. The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Agrochemicals and Crop Protection
The trifluoromethylpyridine (TFMP) moiety has gained prominence in crop protection. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds play a crucial role in safeguarding crops from pests .
Pharmaceuticals and Drug Development
TFMP derivatives have also made strides in pharmaceutical research. Their unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety leads to promising biological activities. Currently, five pharmaceutical products and two veterinary drugs containing the TFMP moiety have received market approval, with several candidates undergoing clinical trials .
Antimicrobial and Antiviral Agents
While specific studies on this compound are limited, related pyridine derivatives have demonstrated antimicrobial and antiviral properties. Researchers have explored their potential in combating infections and viral diseases .
Antitumor Activity
Although direct evidence for this compound’s antitumor effects is scarce, the broader class of pyridine derivatives has shown promise as antitumor agents. Further investigations could reveal its potential in cancer therapy .
Chemical Synthesis and Intermediates
The compound participates in the synthesis of various heterocyclic compounds, showcasing its utility in creating complex organic molecules. For instance, it has been employed in the preparation of novel 2-(pyridin-2-yl)pyrimidines, which exhibit potential biological activity.
Other Applications
While less explored, the trifluoromethyl group’s presence in this compound may contribute to its behavior in other contexts, such as catalysis, electronics, and materials science .
Wirkmechanismus
Target of Action
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine, also known as Piperidin-4-yl-(4-trifluoromethyl-phenyl)-amine, is a piperidine derivative . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that piperidine derivatives can have a wide range of effects due to their interaction with various biological targets .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16-17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQLBAFAFQPRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[3-(Thiophene-2-sulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide](/img/structure/B2716621.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidin-2-yl]acetic acid](/img/structure/B2716622.png)

![Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate](/img/structure/B2716624.png)
![7-Fluoro-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2716625.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2716627.png)

![1-[1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2716632.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride](/img/structure/B2716634.png)
![2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2716635.png)

![diethyl 3-methyl-5-[[2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2716643.png)
![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2716644.png)